2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of sulfonyl, sulfanyl, and thiadiazolyl groups, which contribute to its distinctive properties and reactivity.
Scientific Research Applications
2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiophenol to form 2-{[(4-methylphenyl)sulfonyl]amino}thiophenol. This intermediate is then reacted with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl acetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The sulfonyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Enzyme Inhibition: It can bind to the active site of enzymes, blocking their activity.
Modulation of Biological Pathways: It may interact with specific receptors or proteins, altering cellular signaling pathways.
Antimicrobial Activity: Disrupts bacterial cell membranes or inhibits essential enzymes in pathogens.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(trifluoromethylsulfonyl)aniline: Known for its use in organic synthesis and as a reagent in various chemical reactions.
2-(4-methylsulfonylphenyl)indole derivatives: Exhibits dual antimicrobial and anti-inflammatory activities.
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S3/c1-11-6-8-12(9-7-11)31(27,28)25-13-4-2-3-5-14(13)29-10-15(26)22-17-24-23-16(30-17)18(19,20)21/h2-9,25H,10H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAISUMHXMAWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=NN=C(S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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